molecular formula C12H17NO3S B2648442 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester CAS No. 243968-52-7

2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester

Cat. No.: B2648442
CAS No.: 243968-52-7
M. Wt: 255.33
InChI Key: KBYPTTZAZWQVQQ-UHFFFAOYSA-N
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Description

2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester is an organic compound belonging to the class of alpha amino acids and derivatives. This compound is characterized by its unique thieno[2,3-c]pyran structure, which is a fused ring system containing both sulfur and oxygen atoms. The tert-butyl ester group enhances the compound’s stability and solubility, making it a valuable intermediate in various chemical syntheses.

Scientific Research Applications

2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester typically involves multi-step reactions. One common method includes the condensation of a thieno[2,3-c]pyran derivative with an amino acid precursor under controlled conditions. The reaction often requires the use of catalysts such as triethylamine and solvents like dichloromethane to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino acid derivatives with modified side chains.

Mechanism of Action

The mechanism of action of 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester involves its interaction with molecular targets such as PTP1B. By binding to the active site of this enzyme, the compound inhibits its activity, thereby modulating signaling pathways related to cell growth, differentiation, and metabolism . This inhibition can lead to downstream effects on various cellular processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit PTP1B and modulate key signaling pathways sets it apart from other similar compounds, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

tert-butyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-12(2,3)16-11(14)9-7-4-5-15-6-8(7)17-10(9)13/h4-6,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYPTTZAZWQVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(SC2=C1CCOC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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